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Compound of Interest

Compound Name:
Tert-butyl 3-ethenylazetidine-1-

carboxylate

Cat. No.: B1321209 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and

properties of tert-butyl 3-ethenylazetidine-1-carboxylate, a valuable building block in

medicinal chemistry and drug development. This document details the synthetic pathway,

experimental protocols, and key characterization data for this compound.

Chemical Structure and Properties
Tert-butyl 3-ethenylazetidine-1-carboxylate, also known as 1-Boc-3-vinylazetidine, is a

heterocyclic compound featuring an azetidine ring substituted with an ethenyl (vinyl) group at

the 3-position and protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom.

Chemical Structure:

Table 1: Physicochemical Properties
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Property Value Reference

CAS Number 1026796-78-0 [1]

Molecular Formula C10H17NO2 [1]

Molecular Weight 183.25 g/mol [2]

Appearance Colorless to light yellow liquid
Inferred from related

compounds

Solubility

Soluble in common organic

solvents such as

dichloromethane, ethyl

acetate, and tetrahydrofuran.

Inferred from synthetic

procedures

Synthesis
The synthesis of tert-butyl 3-ethenylazetidine-1-carboxylate is typically achieved through a

two-step process starting from a readily available precursor, tert-butyl 3-

(hydroxymethyl)azetidine-1-carboxylate. The synthetic pathway involves an oxidation step to

form the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate, followed by a Wittig reaction

to introduce the ethenyl group.

Synthesis Pathway
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Figure 1: Synthetic pathway for tert-butyl 3-ethenylazetidine-1-carboxylate.

Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

This protocol describes the oxidation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate to

the corresponding ketone. Two common methods are presented below.

Method A: Swern Oxidation[3]

To a stirred solution of oxalyl chloride (e.g., 4.28 mL, 49.8 mmol) in dichloromethane (DCM,

5 mL), add dimethyl sulfoxide (DMSO, e.g., 0.71 mL, 9.96 mmol) dropwise at -78 °C.

Stir the reaction mixture at this temperature for 15 minutes.

Add a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (e.g., 0.69 g, 3.69

mmol) in DCM.

Immediately add triethylamine (e.g., 2.1 mL, 14.75 mmol).

Allow the reaction to warm to room temperature and dilute with DCM (30 mL).
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Wash the solution with water, dry the organic phase over anhydrous sodium sulfate

(Na2SO4), filter, and concentrate under reduced pressure.

Purify the crude product by column chromatography (e.g., heptane/ethyl acetate gradient) to

yield tert-butyl 3-oxoazetidine-1-carboxylate.

Method B: IBX Oxidation[3]

To a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (e.g., 20.96 g, 112 mmol)

in ethyl acetate (500 mL), add 2-iodoxybenzoic acid (IBX, e.g., 62.69 g, 224 mmol).

Reflux the reaction mixture overnight.

Cool the reaction to room temperature and add petroleum ether (500 mL).

Filter the mixture and concentrate the filtrate under reduced pressure to obtain tert-butyl 3-

oxoazetidine-1-carboxylate. A yield of 99% has been reported for this method.[3]

Step 2: Synthesis of tert-butyl 3-ethenylazetidine-1-carboxylate (Wittig Reaction)

This protocol outlines the conversion of the ketone intermediate to the final vinyl product.

To a suspension of methyltriphenylphosphonium bromide in an anhydrous solvent such as

tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base

(e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) at a low temperature (e.g., 0

°C or -78 °C) to generate the ylide.

Stir the resulting mixture for a period to ensure complete ylide formation.

Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate in the same anhydrous solvent

dropwise to the ylide solution.

Allow the reaction mixture to warm to room temperature and stir until the reaction is

complete (monitored by TLC).

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-
ethenylazetidine-1-carboxylate.

Characterization Data
While a specific peer-reviewed source detailing the complete NMR data for tert-butyl 3-
ethenylazetidine-1-carboxylate was not identified within the scope of this search, the

following table presents the expected and reported data for the key intermediate, tert-butyl 3-

oxoazetidine-1-carboxylate.

Table 2: Characterization Data for tert-Butyl 3-oxoazetidine-1-carboxylate

Data Type Observed Values

¹H NMR (400 MHz, CDCl₃)
δ 1.44 (s, 9H), 3.32-3.40 (m, 1H), 4.07-4.14 (m,

4H), 9.85 (d, J = 2.0Hz, 1H)[3]

Yield (IBX Oxidation) 99%[3]

Yield (Swern Oxidation) 27%[3]

Applications in Research and Drug Development
The azetidine scaffold is a privileged structure in medicinal chemistry, often imparting desirable

properties such as improved metabolic stability, solubility, and receptor binding affinity. The

vinyl group of tert-butyl 3-ethenylazetidine-1-carboxylate serves as a versatile synthetic

handle for a variety of chemical transformations, including:

Cross-coupling reactions: The vinyl group can participate in Suzuki, Heck, and other

palladium-catalyzed cross-coupling reactions to introduce aryl or other substituents.

Michael additions: The double bond can act as a Michael acceptor for the introduction of

various nucleophiles.
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Epoxidation and dihydroxylation: The alkene can be functionalized to form epoxides or diols,

leading to a range of chiral building blocks.

Metathesis reactions: The vinyl group can engage in olefin metathesis to construct more

complex cyclic or acyclic structures.

These synthetic possibilities make tert-butyl 3-ethenylazetidine-1-carboxylate a valuable

intermediate for the synthesis of novel small molecules for screening in drug discovery

programs targeting a wide range of diseases.

Safety Information
As with any chemical reagent, appropriate safety precautions should be taken when handling

tert-butyl 3-ethenylazetidine-1-carboxylate and its precursors. It is recommended to handle

the compound in a well-ventilated fume hood and wear appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety

information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion
Tert-butyl 3-ethenylazetidine-1-carboxylate is a synthetically useful and versatile building

block for the development of novel chemical entities in pharmaceutical and materials science

research. The synthetic route via oxidation of the corresponding alcohol followed by a Wittig

reaction provides a reliable method for its preparation. The presence of the reactive vinyl group

allows for a wide array of subsequent chemical modifications, making it a valuable tool for

medicinal chemists and organic synthesis professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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